N-isopropylpiperidine-4-carboxamide hydrochloride
Description
Structural Elucidation of N-Isopropylpiperidine-4-Carboxamide Hydrochloride
IUPAC Nomenclature and Molecular Formula Analysis
This compound is formally named N-propan-2-ylpiperidine-4-carboxamide hydrochloride under IUPAC conventions. Its molecular formula is C₉H₁₉ClN₂O , derived from the parent compound (C₉H₁₈N₂O) and a hydrochloric acid molecule. The hydrochloride salt formation introduces a chloride ion (Cl⁻) that protonates the piperidine nitrogen, enhancing solubility in polar solvents.
| Property | Parent Compound (Free Base) | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂O | C₉H₁₉ClN₂O |
| Molecular Weight | 170.25 g/mol | 206.71 g/mol |
| Key Functional Groups | Piperidine ring, carboxamide | Piperidine ring, carboxamide, Cl⁻ counterion |
The isopropyl group (–CH(CH₃)₂) attached to the carboxamide nitrogen contributes to steric hindrance and lipophilicity, distinguishing it from smaller N-alkyl derivatives like N-methylpiperidine-4-carboxamide.
Crystallographic Characterization and Conformational Isomerism
X-ray diffraction studies of related piperidine-4-carboxamide derivatives reveal that the piperidine ring adopts a chair conformation in the solid state. In N-isopropylpiperidine-4-carboxamide hydrochloride, the carboxamide group occupies an equatorial position , minimizing steric clashes with the isopropyl substituent.
Key Crystallographic Features:
Properties
IUPAC Name |
N-propan-2-ylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)11-9(12)8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMIDCAHTKMRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropylpiperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with isopropylamine and carboxylic acid derivatives under controlled conditions. One common method involves the acylation of piperidine with isopropylamine in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-isopropylpiperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized piperidine derivatives .
Scientific Research Applications
N-isopropylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 206.71 g/mol. It is a piperidine derivative characterized by an isopropyl group attached to the nitrogen atom and a carboxamide functional group. this compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for research and industrial applications.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
- Biology The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
- Medicine Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
- Industry It is used in the development of new materials and chemical processes.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Properties Studies have demonstrated its potential as an antimicrobial agent, effective against various bacterial strains.
- Antiviral Activity Preliminary data suggest that the compound may inhibit viral replication, making it a candidate for further exploration in antiviral therapies.
- Analgesic and Anti-inflammatory Effects The compound has shown promise in modulating pain pathways, suggesting potential applications in pain management.
Antimicrobial Efficacy
A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Neuropharmacological Investigation
In animal models, this compound was assessed for its analgesic properties. Behavioral assays showed reduced pain responses, indicating its potential utility in treating conditions like neuropathic pain.
Antiviral Screening
Mechanism of Action
The mechanism of action of N-isopropylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Functional Groups
The following table compares N-isopropylpiperidine-4-carboxamide hydrochloride with key analogs from the evidence:
*Note: Data for N-isopropylpiperidine-4-carboxamide HCl are inferred from structural analogs.
Key Observations:
- Carboxamide vs.
- Substituent Effects : The isopropyl group on the piperidine nitrogen may increase lipophilicity compared to pyridinylmethyl (in ) or dichlorophenyl (in BD 1008 ), influencing blood-brain barrier penetration.
- Chirality : Unlike (R)-N-(piperidin-3-yl)pyridine-4-carboxamide diHCl , the target compound lacks a chiral center, simplifying synthesis but possibly reducing selectivity.
Pharmacological and Physicochemical Properties
Solubility and Stability:
- Ethyl 4-isopropylpiperidine-4-carboxylate HCl : The ester group may reduce aqueous solubility compared to carboxamide analogs, as seen in RP-HPLC studies of amitriptyline hydrochloride (logP ~4.5) .


- Carboxamide Derivatives : Compounds like N-(pyridin-4-ylmethyl)piperidine-4-carboxamide HCl likely exhibit improved solubility due to polar carboxamide groups, similar to isonicotinamidine hydrochloride (logP ~1.2) .
Receptor Affinity:
- Sigma Receptor Ligands: BD 1008 and BD 1047 (dichlorophenyl derivatives) show nanomolar affinity for sigma-1 receptors, whereas carboxamide analogs (e.g., AC 927 ) exhibit moderate activity.
Biological Activity
N-Isopropylpiperidine-4-carboxamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of piperidine, characterized by an isopropyl group attached to the nitrogen atom and a carboxamide functional group. Its unique structure contributes to its physicochemical properties, which influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate neurotransmitter release and inhibit microbial growth through various pathways:
- Receptor Binding : It has been shown to interact with cholinergic receptors, influencing acetylcholine levels and potentially providing therapeutic effects in neurological disorders .
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which can alter metabolic pathways relevant to disease processes.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Properties : Studies have demonstrated its potential as an antimicrobial agent, effective against various bacterial strains.
- Antiviral Activity : Preliminary data suggest that the compound may inhibit viral replication, making it a candidate for further exploration in antiviral therapies .
- Analgesic and Anti-inflammatory Effects : The compound has shown promise in modulating pain pathways, suggesting potential applications in pain management.
Research Findings
A summary of key studies highlighting the biological activity of this compound is presented below:
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
- Neuropharmacological Investigation : In animal models, this compound was assessed for its analgesic properties. Behavioral assays showed reduced pain responses, indicating its potential utility in treating conditions like neuropathic pain.
- Antiviral Screening : In vitro assays tested the compound's activity against herpes simplex virus (HSV) strains. Results revealed a dose-dependent reduction in viral plaque formation, highlighting its potential as an antiviral agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-isopropylpiperidine-4-carboxamide hydrochloride, and how can purity be optimized during synthesis?
- Methodology : A common approach involves reacting 4-piperidinecarboxylic acid derivatives with isopropylamine under carbodiimide-mediated coupling conditions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical. Purity optimization requires monitoring by TLC and HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile mobile phase) to confirm the absence of unreacted intermediates .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodology :
- NMR : - and -NMR in DMSO-d to confirm amine proton signals (~1.2 ppm for isopropyl CH) and carboxamide carbonyl (~167 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H] peaks.
- HPLC : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min, UV detection at 210 nm .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the carboxamide group). Compare against pharmacopeial impurity standards (e.g., EP or USP reference materials) . Store in amber vials at -20°C under inert gas to prevent hygroscopic degradation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use NIOSH-certified respirators and nitrile gloves during synthesis. Implement fume hoods for aerosol prevention. In case of skin contact, rinse immediately with 0.9% saline solution followed by 70% ethanol. Waste disposal must comply with EPA guidelines for halogenated amines .
Advanced Research Questions
Q. How can metabolic pathways of this compound be elucidated using advanced analytical techniques?
- Methodology : Administer the compound in rodent models and collect urine/liver samples. Use LC-HR-MS/MS (Q-Exactive Orbitrap) with HILIC chromatography to detect phase I (oxidation at piperidine ring) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic reference standards .
Q. What experimental strategies resolve contradictions in reported crystallographic data for this compound derivatives?
- Methodology : Perform single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) and refine structures via SHELXL. Cross-validate with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to address discrepancies in bond angles or torsional strain .
Q. How does pH influence the stability and solubility of this compound in aqueous buffers?
- Methodology : Conduct kinetic solubility studies using shake-flask methods across pH 1.2 (simulated gastric fluid) to pH 7.4 (phosphate-buffered saline). Monitor degradation via UPLC-PDA at 25°C and 40°C. Use Henderson-Hasselbalch calculations to predict ionization states and correlate with solubility profiles .
Q. What chromatographic techniques are effective for isolating stereoisomers of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


